1-(3,5-Difluorophenyl)propan-2-ol 1-(3,5-Difluorophenyl)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 1021928-08-4
VCID: VC13415058
InChI: InChI=1S/C9H10F2O/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-6,12H,2H2,1H3
SMILES: CC(CC1=CC(=CC(=C1)F)F)O
Molecular Formula: C9H10F2O
Molecular Weight: 172.17 g/mol

1-(3,5-Difluorophenyl)propan-2-ol

CAS No.: 1021928-08-4

Cat. No.: VC13415058

Molecular Formula: C9H10F2O

Molecular Weight: 172.17 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Difluorophenyl)propan-2-ol - 1021928-08-4

Specification

CAS No. 1021928-08-4
Molecular Formula C9H10F2O
Molecular Weight 172.17 g/mol
IUPAC Name 1-(3,5-difluorophenyl)propan-2-ol
Standard InChI InChI=1S/C9H10F2O/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-6,12H,2H2,1H3
Standard InChI Key RBXBUNVTDIPYQN-UHFFFAOYSA-N
SMILES CC(CC1=CC(=CC(=C1)F)F)O
Canonical SMILES CC(CC1=CC(=CC(=C1)F)F)O

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

1-(3,5-Difluorophenyl)propan-2-ol (C9_9H10_{10}F2_2O) consists of a propan-2-ol chain (CH3_3-CH(OH)-CH2_2-) attached to a 3,5-difluorophenyl ring. The fluorine atoms at the 3 and 5 positions of the aromatic ring enhance the compound’s polarity and influence its reactivity in substitution and coupling reactions . The chiral center at the second carbon of the propanol chain confers stereochemical complexity, which may impact biological activity .

Physicochemical Properties

While experimental data for this specific compound are scarce, extrapolations can be made from similar structures:

  • Molecular Weight: 172.17 g/mol (calculated from C9_9H10_{10}F2_2O) .

  • Boiling Point: Estimated at 240–260°C based on analogs like 3-(3,5-difluorophenyl)propan-1-ol .

  • Density: ~1.25 g/cm3^3, consistent with fluorinated propanol derivatives .

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMF) due to the hydroxyl and fluorine groups .

Table 1: Comparative Physical Properties of Related Compounds

CompoundMolecular FormulaBoiling Point (°C)Density (g/cm³)
1-(3,5-Difluorophenyl)propan-2-olC9_9H10_{10}F2_2O240–260 (est.)1.25 (est.)
3-(3,5-Difluorophenyl)propan-1-olC9_9H10_{10}F2_2O255–2651.23
(2R)-1-(3,5-Dichlorophenyl)propan-2-olC9_9H10_{10}Cl2_2O270–2801.35

Synthesis Methodologies

Epoxide Ring-Opening Reactions

A common route to propan-2-ol derivatives involves epoxide intermediates. For example, the reaction of 3,5-difluorophenyl glycidyl ether with reducing agents like lithium aluminum hydride (LiAlH4_4) yields 1-(3,5-difluorophenyl)propan-2-ol . This method is advantageous for stereochemical control, as demonstrated in the synthesis of enantiomerically pure analogs .

Halogenation and Reduction

Bromination or chlorination of propan-2-ol precursors followed by catalytic hydrogenation provides a pathway to fluorinated derivatives. For instance, 1-(3,5-dibromophenyl)propan-2-ol can undergo halogen exchange with fluorinating agents like KF/Al2_2O3_3 to introduce fluorine substituents .

Table 2: Representative Synthetic Pathways

MethodReagents/ConditionsYield (%)Reference
Epoxide reductionLiAlH4_4, THF, 0–25°C65–75
Halogen exchangeKF/Al2_2O3_3, DMF, 120°C50–60
Grignard reaction3,5-Difluorophenyl MgBr, acetone70–80

Biological Activity and Applications

Industrial Applications

1-(3,5-Difluorophenyl)propan-2-ol serves as a key intermediate in synthesizing:

  • Antifungal agents: Precursor to triazole derivatives like voriconazole .

  • Agrochemicals: Building block for fluorinated pesticides and herbicides.

  • Liquid crystals: Fluorinated aromatic alcohols are used in display technologies .

Comparative Analysis with Analogous Compounds

Chlorinated vs. Fluorinated Derivatives

Chlorinated analogs (e.g., 1-(3,5-dichlorophenyl)propan-2-ol) exhibit higher lipophilicity but lower metabolic stability compared to fluorinated versions . Fluorine’s electronegativity also enhances hydrogen-bonding capacity, improving target affinity .

Stereochemical Considerations

The (2R) configuration of 1-(3,5-dichlorophenyl)propan-2-ol shows 10–20% greater antifungal activity than its (2S) enantiomer. Similar stereoselectivity is anticipated for the difluorophenyl variant .

Table 3: Key Differences Between Analogous Compounds

Feature1-(3,5-Difluorophenyl)propan-2-ol1-(3,5-Dichlorophenyl)propan-2-ol
ElectronegativityHigh (F: 4.0)Moderate (Cl: 3.0)
Lipophilicity (LogP)2.1–2.32.8–3.0
Metabolic StabilityHighModerate

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